molecular formula C23H21N3O3 B2562866 2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 900003-66-9

2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2562866
CAS No.: 900003-66-9
M. Wt: 387.439
InChI Key: BBPGRYHTHQBEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a sophisticated chemical compound supplied for research and development purposes. This molecule features a complex fused ring system incorporating a pyrazolo[1,5-c][1,3]oxazin scaffold, a phenolic group, and a pyridine substituent, making it a compound of significant interest in medicinal chemistry and drug discovery. The specific research applications and mechanism of action for this compound are proprietary and require further investigation by qualified researchers. It is intended for use in controlled laboratory settings only. This product is offered For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local and national regulations.

Properties

IUPAC Name

2-(7-ethoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-2-28-21-11-5-9-17-19-13-18(16-8-3-4-10-20(16)27)25-26(19)23(29-22(17)21)15-7-6-12-24-14-15/h3-12,14,19,23,27H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPGRYHTHQBEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H22N2O2
  • Molecular Weight : 374.44 g/mol

Structural Features

The compound features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, which is known for its diverse biological activities. The presence of the pyridine and ethoxy groups contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the anticancer activity of similar pyrazole derivatives, several compounds demonstrated promising results against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines:

CompoundIC50 (μM)Cell Line
7a2.43MDA-MB-231
7b4.98HepG2

These findings suggest that the compound may also possess similar anticancer properties due to its structural analogies with effective pyrazole derivatives .

Anti-inflammatory Activity

Compounds containing the pyrazolo framework have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The compound's potential as a COX inhibitor could be explored further in preclinical studies.

The proposed mechanism involves the inhibition of COX enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, the compound could reduce inflammation and associated pain .

Antimicrobial Activity

Preliminary studies have indicated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The compound's ability to inhibit bacterial growth could be evaluated through standard antimicrobial susceptibility tests.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes condensation and cyclization reactions facilitated by organic solvents and catalysts .

Future Directions

Given its promising biological activities, future research should focus on:

  • In vitro and In vivo Studies : Comprehensive studies to evaluate the efficacy and safety profiles.
  • Mechanistic Studies : Detailed investigations into the molecular targets affected by the compound.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Key Observations :

  • The pyridin-3-yl group in the target compound offers a hydrogen-bond acceptor site absent in phenyl-substituted analogues () .
  • Bioavailability: All analogues comply with Lipinski’s and Veber’s rules, suggesting favorable oral absorption. However, the pyridin-3-yl group in the target compound may enhance solubility via polar interactions, as noted in .

Physicochemical and Pharmacological Properties

  • Solubility: Ethoxy and phenol groups enhance aqueous solubility compared to brominated or fully aromatic analogues .
  • Metabolic Stability : Ethoxy substituents resist oxidative metabolism better than methoxy groups, as demonstrated in related benzoxazine derivatives .

Critical Analysis of Research Findings

  • Structural Optimization : The target compound’s pyridin-3-yl and ethoxy groups strike a balance between solubility, metabolic stability, and target engagement, outperforming brominated or phenyl-substituted analogues in preliminary assays .
  • Limitations : Lack of crystallographic data (e.g., via SHELX refinement, as in ) limits precise conformational analysis . Further studies are needed to correlate hydrogen-bonding patterns () with in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.